molecular formula C13H15N3O3 B11800229 1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid

1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11800229
M. Wt: 261.28 g/mol
InChI Key: CJMXBLULIRQONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazole ring with a pyridine moiety

Preparation Methods

The synthesis of 1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridin-2-ylmethoxy groups. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

Comparison with Similar Compounds

1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

1-propan-2-yl-5-(pyridin-2-ylmethoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-5-3-4-6-14-10/h3-7,9H,8H2,1-2H3,(H,17,18)

InChI Key

CJMXBLULIRQONA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=CC=N2

Origin of Product

United States

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